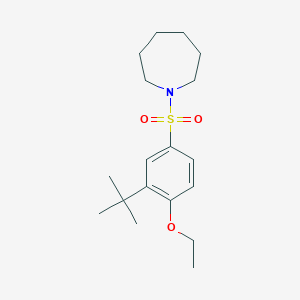
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane (TBEEA) is an organic compound that is used in scientific research, specifically in the field of organic synthesis. It is a sulfonyl azepane that has found applications in a variety of areas, including synthetic organic chemistry, biochemistry, and pharmacology. TBEEA is a valuable tool for scientists, as it offers a wide range of advantages in the laboratory.
作用機序
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane is an electrophilic reagent, meaning that it is capable of forming carbon-carbon bonds with nucleophiles. The mechanism of action of this compound involves the formation of a covalent bond between the electrophilic carbon atom of this compound and the nucleophilic carbon atom of the substrate. This reaction produces a new carbon-carbon bond, which is the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased muscle strength and improved cognitive function. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of a variety of diseases.
実験室実験の利点と制限
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of advantages in the laboratory. It is relatively easy to synthesize, and it is capable of forming a variety of carbon-carbon bonds. In addition, it is relatively stable and can be stored for extended periods of time. However, this compound also has a number of limitations in the laboratory. It is not soluble in water, and it is sensitive to light and air. In addition, it is highly toxic, and it can cause irritation to the skin, eyes, and respiratory system.
将来の方向性
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has a number of potential future directions. It could be used in the synthesis of more complex organic compounds, such as peptides, amino acids, and nucleosides. In addition, it could be used in the development of new drugs and therapies, such as antibiotics and antifungal agents. Furthermore, this compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used to create new catalysts and enzymes, which could be used to improve the efficiency of chemical reactions.
合成法
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane can be synthesized via a two-step process, beginning with the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 1-azepanethiol. This reaction produces the desired this compound in a high yield, typically greater than 95%. The reaction is performed in a solvent such as dichloromethane or acetonitrile at room temperature. The second step involves the purification of the this compound via column chromatography, which is necessary to remove any impurities that may have been produced in the reaction.
科学的研究の応用
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane has found applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as it is capable of forming various kinds of carbon-carbon bonds. This compound has also been used in the synthesis of various biologically active compounds, such as peptides, amino acids, and nucleosides. In addition, this compound has been used in the synthesis of various drugs, such as antibiotics and antifungal agents.
特性
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDXZRBFSRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
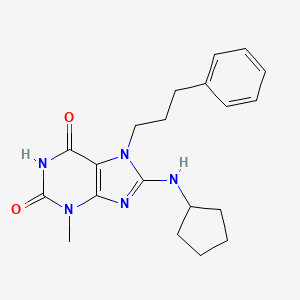
![3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417047.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)
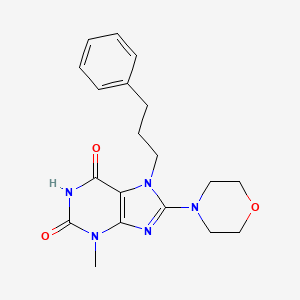
![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)
![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)
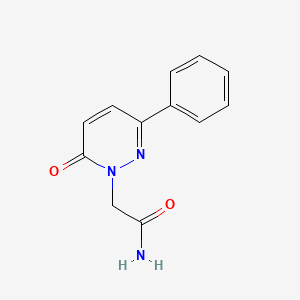

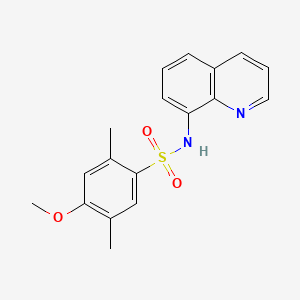
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6417131.png)
![methyl 4-{8-fluoro-2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B6417138.png)
